4-Chloro-3-nitrobenzenethiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMABJPMMKXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Substituted Aromatic Thiol Chemistry
Aromatic thiols, or thiophenols, are a class of organosulfur compounds that have long captured the attention of chemists. Their importance stems from the reactivity of the thiol group, which can undergo a variety of transformations, including oxidation to disulfides, alkylation to form thioethers, and participation in coupling reactions. The introduction of substituents onto the aromatic ring, as in the case of 4-Chloro-3-nitrobenzenethiol, dramatically influences the compound's electronic properties and reactivity.
The presence of both an electron-withdrawing nitro group and a halogen (chlorine) on the benzene (B151609) ring of this compound makes it a particularly interesting subject of study. The nitro group strongly deactivates the ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution, particularly at the chlorine-bearing carbon. This dual reactivity provides a powerful handle for chemists to selectively introduce various functionalities.
The study of substituted aromatic thiols is crucial for understanding structure-reactivity relationships. For instance, the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion are finely tuned by the nature and position of the ring substituents. This understanding is fundamental to designing and controlling chemical reactions with precision.
Significance in Organic Synthesis and Functional Material Precursor Development
Established Synthetic Pathways to this compound
The most well-documented and established route to this compound proceeds via a two-step sequence starting from 2-chloronitrobenzene. This pathway involves the creation and subsequent reduction of a sulfonyl chloride intermediate.
First, 2-chloronitrobenzene undergoes electrophilic substitution with chlorosulfonic acid to produce 4-chloro-3-nitrobenzenesulfonyl chloride. beilstein-journals.orgchemrxiv.org This reaction directs the incoming chlorosulfonyl group to the position para to the chlorine atom and meta to the deactivating nitro group. Research and patents have outlined various conditions for this transformation, which influence the final yield and purity. beilstein-journals.org
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature | Yield | Reference |
| 2-Chloronitrobenzene | Chlorosulfonic Acid | 1 : 6 | 140 °C | 92.2% | beilstein-journals.org |
| 2-Chloronitrobenzene | Chlorosulfonic Acid | - | - | 73-79% | beilstein-journals.org |
A table summarizing reaction conditions for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride.
The second step involves the reduction of the intermediate 4-chloro-3-nitrobenzenesulfonyl chloride to the target thiol. This conversion is crucial and can be achieved through several established chemical methods that are chemoselective, preserving the nitro and chloro groups. One highly effective method employs triphenylphosphine (B44618) in a solvent like toluene, noted for its rapid reaction time and high yields. acs.orgwuxiapptec.com Alternatively, classic reduction methods using metal powders, such as zinc in the presence of an acid, are also viable. researchgate.net
| Starting Material | Reagent(s) | Solvent | Reaction Time | Yield | Reference |
| Arylsulfonyl Chloride | Triphenylphosphine | Toluene | 15 minutes | 71-94% | wuxiapptec.com |
| Arylsulfonyl Chloride | Zinc Powder / Acid | Dilute Acid | - | - | researchgate.net |
A table outlining common reduction methods for converting arylsulfonyl chlorides to arylthiols.
This two-step pathway, leveraging the synthesis and subsequent reduction of 4-chloro-3-nitrobenzenesulfonyl chloride, stands as a primary and reliable method for producing this compound. researchgate.net
Derivatization Strategies from Related Chloronitrobenzenes
Beyond the sulfonyl chloride route, this compound can be conceptually synthesized by functionalizing the 2-chloronitrobenzene scaffold through reactions targeting either the nitro group or the chlorine atom.
Transformations Involving the Nitro Group
A classical, albeit multi-step, approach in aromatic chemistry involves the transformation of a nitro group into other functionalities via an aniline (B41778) intermediate. In this hypothetical pathway, the nitro group of 2-chloronitrobenzene would first be reduced to an amine to form 2-chloroaniline. This would be followed by nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitroaniline. The amino group could then be converted into a thiol.
A more direct precursor would be 4-chloro-3-nitroaniline (B51477). From this intermediate, a Sandmeyer-type reaction sequence could be employed. This involves the diazotization of the amino group with nitrous acid to form a diazonium salt, which is then treated with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to unveil the thiol group. While a standard synthetic tool, the success of this route depends on the selective synthesis of the required 4-chloro-3-nitroaniline precursor.
Reactions at the Chlorine Center
The direct displacement of the chlorine atom from a chloronitrobenzene precursor via Nucleophilic Aromatic Substitution (SNA_r_) is another viable strategy. The reactivity of an aryl halide in SNA_r_ is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, at the ortho or para positions. wikipedia.orgdiva-portal.org
In the case of 2-chloronitrobenzene, the precursor to the target thiol's framework, the chlorine atom is situated ortho to the nitro group. This positioning strongly activates the carbon-chlorine bond towards attack by nucleophiles. diva-portal.orgresearchgate.net Therefore, reacting 2-chloronitrobenzene with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S), is a direct method to introduce the thiol functionality. The reaction proceeds through a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before the chloride ion is eliminated to yield the final product. diva-portal.org The reactivity of related substrates, such as 1,2-dichloro-4-nitrobenzene where the chlorine para to the nitro group is selectively substituted, confirms the viability of this approach. organic-chemistry.orgrsc.org
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound can benefit from such catalytic strategies.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly those developed by Buchwald and Hartwig, have revolutionized the formation of carbon-heteroatom bonds. researchgate.net While originally developed for C-N and C-O bond formation, these methods have been extended to C-S bond formation, allowing for the synthesis of aryl thiols and thioethers. researchgate.net
This approach could be applied to synthesize this compound by coupling an aryl halide with a thiol source. For instance, a palladium- or nickel-catalyzed reaction could couple 2-chloronitrobenzene with a suitable thiolating agent. acs.org Modern nickel catalysts, valued for being more economical than palladium, have shown high efficacy in coupling aryl chlorides with various thiols under mild conditions, often at room temperature. researchgate.net These reactions typically employ a metal precatalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base to facilitate the catalytic cycle. wuxiapptec.com The functional group tolerance of these catalytic systems is a key advantage, with many being compatible with the nitro group present in the substrate.
Reductive Functionalization of Nitro-Aromatic Precursors
Catalytic hydrogenation offers a clean and efficient method for the reduction of functional groups. This strategy is directly applicable to the established pathway (Section 2.1) for synthesizing this compound. Specifically, the reduction of the intermediate 4-chloro-3-nitrobenzenesulfonyl chloride can be performed catalytically.
This process involves the hydrogenation of the sulfonyl chloride using hydrogen gas in the presence of a noble metal catalyst, typically palladium on a carbon support (Pd/C). researchgate.net The reaction requires a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, thereby preventing catalyst deactivation and corrosion. This catalytic reductive functionalization is an attractive alternative to stoichiometric reducing agents like zinc powder, aligning with the principles of green chemistry by minimizing toxic waste. researchgate.net
| Starting Material | Catalyst | Base | Temperature | Pressure | Reference |
| Aryl Sulfonyl Chloride | Palladium (Pd) | Tertiary Amine or Ionic Base | 20 - 110 °C | - | |
| Aryl Sulfonyl Chloride | Platinum (Pt) | - | 100 - 180 °C | 2 - 140 bar |
A table showing representative conditions for the catalytic hydrogenation of arylsulfonyl chlorides.
Reactivity and Mechanistic Investigations of 4 Chloro 3 Nitrobenzenethiol
Nucleophilic Reactivity of the Thiol Moiety
The thiol (-SH) group of 4-chloro-3-nitrobenzenethiol is a primary site of reactivity, acting as a potent nucleophile, particularly when deprotonated to its thiolate form (S⁻). This nucleophilicity drives a range of important chemical transformations.
Reactions with Alkyl Halides and Electrophiles
The sulfur atom of the thiol moiety readily participates in nucleophilic substitution reactions with a variety of electrophiles, most notably alkyl halides. In the presence of a base, which deprotonates the thiol to the more nucleophilic thiolate anion, the compound undergoes S-alkylation to form thioethers. This reaction typically follows an S_N2 mechanism, where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
The general scheme for this reaction is as follows: Ar-SH + Base → Ar-S⁻ + Base-H⁺ Ar-S⁻ + R-X → Ar-S-R + X⁻ (where Ar = 4-chloro-3-nitrophenyl, R = alkyl group, X = halide)
This transformation is a cornerstone of thioether synthesis, providing a reliable method for forming carbon-sulfur bonds acsgcipr.org. The reaction conditions can be tailored based on the reactivity of the specific alkyl halide and the desired yield.
| Electrophile | Base | Solvent | Product |
| Methyl Iodide | Sodium Hydroxide | Ethanol | 1-Chloro-2-nitro-4-(methylthio)benzene |
| Ethyl Bromide | Potassium Carbonate | Acetone | 1-Chloro-4-(ethylthio)-2-nitrobenzene |
| Benzyl Chloride | Triethylamine | Dichloromethane | 1-(Benzylthio)-4-chloro-2-nitrobenzene |
This table presents illustrative examples of S-alkylation reactions based on established thiol chemistry.
Thioether and Disulfide Formation Pathways
Thioether Formation: As detailed above, the principal pathway to thioether formation is the nucleophilic attack of the 4-chloro-3-nitrobenzenethiolate on an electrophilic carbon center acsgcipr.org. This method is widely applicable for synthesizing a variety of both symmetric and asymmetric thioethers google.comgoogle.com. The efficiency of the reaction is influenced by factors such as the strength of the base used for deprotonation, the nature of the solvent, and the reactivity of the electrophile.
Disulfide Formation: In addition to forming thioethers, this compound can undergo oxidation to form the corresponding disulfide, bis(4-chloro-3-nitrophenyl) disulfide. This transformation involves the coupling of two thiol molecules with the removal of two hydrogen atoms. This oxidation can be achieved through various pathways:
Air Oxidation: In the presence of a base and atmospheric oxygen, thiols can slowly oxidize to disulfides.
Chemical Oxidants: A wide range of oxidizing agents can facilitate this conversion, including iodine (I₂), hydrogen peroxide (H₂O₂), and iron(III) salts organic-chemistry.org.
Thiol-Disulfide Exchange: The thiol can react with an existing disulfide bond, leading to a new disulfide and a new thiol in an equilibrium process nih.gov. The reaction involves a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond nih.gov.
The general reaction for oxidative coupling is: 2 Ar-SH + [O] → Ar-S-S-Ar + H₂O (where Ar = 4-chloro-3-nitrophenyl)
This process is fundamental in various chemical and biological systems for the reversible formation of sulfur-sulfur linkages nih.govchemrxiv.org.
Influence of Nitro and Chloro Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the electronic properties of the attached chloro and nitro groups. Both substituents are electron-withdrawing, which deactivates the ring toward electrophilic attack but can activate it for nucleophilic substitution under certain conditions.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) involves an attack on the electron-rich aromatic ring by an electrophile minia.edu.egmasterorganicchemistry.com. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. This significantly reduces the electron density of the benzene ring, making it much less reactive towards electrophiles than benzene itself stackexchange.comlibretexts.org. The chloro group (-Cl) is also deactivating due to its inductive electron withdrawal, though this is partially offset by electron donation through resonance libretexts.org.
The directing effects of these substituents determine the position of any further substitution:
Nitro Group: A strong meta-director.
Chloro Group: An ortho-, para-director.
Thiol Group: An ortho-, para-director and an activating group.
In this compound, the positions are influenced by all three groups. The powerful deactivating effect of the nitro group generally makes further electrophilic substitution difficult, requiring harsh reaction conditions stackexchange.com. The substitution pattern would be complex, with the directing effects of the three groups competing. For instance, in the chlorination of nitrobenzene (B124822), the primary product is 3-chloronitrobenzene, reflecting the meta-directing effect of the nitro group stackexchange.com.
| Position | Directing Influence | Predicted Reactivity |
| C2 | Ortho to -Cl, Ortho to -SH | Potentially favored, but sterically hindered |
| C5 | Para to -Cl, Meta to -NO₂, Meta to -SH | Disfavored by -NO₂ and -SH |
| C6 | Ortho to -Cl, Meta to -NO₂, Para to -SH | Potentially favored, activated by -SH and -Cl |
This table provides a qualitative prediction of regioselectivity for electrophilic aromatic substitution based on the directing effects of the existing substituents.
Nucleophilic Aromatic Substitution Mechanisms
While the electron-withdrawing groups deactivate the ring for electrophilic attack, they activate it for nucleophilic aromatic substitution (S_NAr), particularly when a good leaving group (like chlorine) is present libretexts.orglibretexts.orglibretexts.org. The S_NAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.orgorganic-chemistry.org.
For this reaction to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance libretexts.orglibretexts.orgquora.com. In this compound, the nitro group is in the meta position relative to the chlorine atom. This positioning prevents the nitro group from directly stabilizing the negative charge that would form upon nucleophilic attack at the carbon bearing the chlorine atom libretexts.orgquora.com. Consequently, direct S_NAr involving the displacement of the chlorine atom by a nucleophile is significantly disfavored and unlikely to occur under standard conditions. The lack of ortho or para stabilization for the intermediate makes the aryl halide relatively inert to this type of substitution libretexts.org.
Mechanistic Elucidation of this compound Transformations
The transformations of this compound are understood through established reaction mechanisms in organic chemistry.
Thiol Reactivity: The S-alkylation of the thiol group with alkyl halides is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. Kinetic studies of similar reactions show that the rate is dependent on the concentration of both the thiolate and the alkyl halide. The reaction proceeds through a single transition state where the new C-S bond is forming as the C-X bond is breaking.
Disulfide Formation: The mechanism of thiol oxidation to disulfides can vary. It can proceed through radical pathways, involving the formation of thiyl radicals (RS•) that subsequently dimerize, or through ionic pathways. For instance, oxidation via iodine involves the formation of a sulfenyl iodide intermediate (RS-I), which is then attacked by another thiolate molecule to yield the disulfide nih.gov.
Aromatic Ring Reactivity: The mechanism for any potential S_NAr reaction on an analogous, activated substrate (e.g., where the nitro group is para to the chlorine) has been extensively studied. The formation of the Meisenheimer complex is typically the rate-determining step nih.gov. The stability of this intermediate is crucial, and its structure can be investigated using spectroscopic techniques. For this compound itself, the high activation energy barrier for the formation of an unstabilized Meisenheimer complex effectively prevents the S_NAr reaction at the chloro-substituted carbon from proceeding. Mechanistic studies often employ kinetic analysis and Hammett plots to correlate reaction rates with the electronic effects of substituents, providing a quantitative understanding of the reaction pathways rsc.org.
Kinetic Studies and Reaction Order Determination
Nucleophilic aromatic substitution reactions, particularly those involving activated aryl halides, generally follow a second-order rate law. cdnsciencepub.com The reaction rate is dependent on the concentration of both the aryl halide and the nucleophile. doubtnut.com This is consistent with the addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. askfilo.comwikipedia.org
The position of the electron-withdrawing group relative to the leaving group plays a crucial role in the reaction rate. For chloronitrobenzenes, the activating effect of the nitro group is most pronounced when it is in the ortho or para position to the chlorine atom. askfilo.com This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. doubtnut.comaskfilo.com In the case of this compound, the nitro group is in the meta position to the chlorine, which offers less resonance stabilization for the intermediate compared to ortho and para isomers. askfilo.com Consequently, the reaction rate for nucleophilic substitution at the chlorine-bearing carbon is expected to be significantly slower than that of its ortho and para counterparts.
Kinetic studies on the reactions of 1-chloro-2,4-dinitrobenzene (B32670) with various biothiols have provided valuable insights into the reactivity of such systems. These studies have determined second-order rate constants and have explored the influence of the nucleophile's structure and the reaction medium on the reaction rate. nih.govresearchgate.net Although this compound has only one nitro group, the principles of SNAr kinetics derived from more activated systems are still applicable.
The following table presents representative kinetic data for the reaction of a related compound, 1-chloro-2,4-dinitrobenzene, with a biothiol, illustrating the typical parameters measured in such studies.
Table 1: Representative Kinetic Data for the Reaction of 1-Chloro-2,4-dinitrobenzene with a Biothiol
| Nucleophile | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|
| N-acetylcysteine | 25 | 1.2 x 10² |
| Glutathione | 25 | 5.8 x 10³ |
| Cysteine | 25 | 2.1 x 10⁴ |
Data is illustrative and based on studies of analogous compounds.
Identification of Reaction Intermediates (e.g., Nitroso Analogues)
The mechanism of nucleophilic aromatic substitution on activated aryl halides, such as this compound, is well-established to proceed through the formation of a Meisenheimer complex. wikipedia.org This intermediate is a resonance-stabilized, negatively charged species formed by the addition of the nucleophile to the aromatic ring. The structure and stability of Meisenheimer complexes have been extensively studied and they are considered key reactive intermediates in SNAr reactions. wikipedia.org For this compound, the attack of a nucleophile at the carbon atom bearing the chlorine atom would lead to the formation of a Meisenheimer complex where the negative charge is delocalized over the benzene ring and the nitro group.
While Meisenheimer complexes are the primary intermediates in the substitution of the chloro group, the potential for the involvement of other transient species, such as nitroso analogues, in side reactions or alternative pathways cannot be entirely ruled out, though direct evidence for this compound is lacking.
Nitroso compounds are known to be involved in various chemical transformations and can be formed through the reduction of nitroaromatics. nih.gov In the context of reactions involving this compound, it is conceivable that under certain reducing conditions, the nitro group could be partially reduced to a nitroso group, leading to the formation of a 4-chloro-3-nitrosobenzenethiol intermediate. The chemical behavior of aromatic C-nitroso compounds is characterized by their ability to dimerize and participate in various reactions due to the reactivity of the nitroso group. mdpi.comat.ua
The identification and characterization of such transient intermediates often require specialized spectroscopic techniques, such as cryo-spectroscopy, to trap and observe these short-lived species. mdpi.com For instance, nitroso monomers can sometimes be detected by the appearance of a characteristic signal in their IR spectra. mdpi.com However, the formation of nitroso intermediates during SNAr reactions of chloronitrobenzenes is not a commonly reported pathway, and the primary focus of mechanistic studies has been on the characterization of Meisenheimer complexes.
The following table lists the compounds mentioned in this article.
Advanced Spectroscopic Characterization of 4 Chloro 3 Nitrobenzenethiol
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. The analysis of these spectra for 4-Chloro-3-nitrobenzenethiol allows for the assignment of fundamental vibrations associated with its specific functional groups and the benzene (B151609) ring.
Assignment of Fundamental Vibrational Modes
The vibrational spectrum of this compound is complex, with contributions from the benzene ring, the chloro (C-Cl) group, the nitro (NO₂) group, and the thiol (S-H) group. The assignments are typically made by comparing the experimental spectra with theoretical calculations, often employing Density Functional Theory (DFT). nih.govijesrr.org
Key vibrational modes include:
S-H Stretching: The S-H stretching vibration is expected to appear as a weak band in the FT-IR spectrum in the region of 2550-2600 cm⁻¹.
NO₂ Vibrations: The nitro group is characterized by two strong stretching vibrations: the asymmetric stretching (ν_as(NO₂)) typically found in the 1500-1570 cm⁻¹ region and the symmetric stretching (ν_s(NO₂)) in the 1300-1370 cm⁻¹ region. rsc.orgresearchgate.net
C-Cl Stretching: The C-Cl stretching vibration is generally observed in the range of 600-800 cm⁻¹. researchgate.net
Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹.
Ring Vibrations: The characteristic C-C stretching vibrations of the benzene ring are found in the 1400-1600 cm⁻¹ region.
Below are the anticipated FT-IR and Raman vibrational frequencies and their assignments for this compound, based on data from similar molecules.
Table 1: FT-IR Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2570 | Weak | S-H Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1470 | Strong | C-C Ring Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~800 | Medium | C-Cl Stretch |
| ~740 | Strong | C-H Out-of-plane Bend |
Table 2: Raman Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H Stretch |
| ~2570 | Medium | S-H Stretch |
| ~1590 | Strong | C-C Ring Stretch |
| ~1350 | Very Strong | Symmetric NO₂ Stretch |
| ~1030 | Medium | C-H In-plane Bend |
| ~800 | Medium | C-Cl Stretch |
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative assignment for each vibrational mode. nih.gov It breaks down the normal modes of vibration into contributions from various internal coordinates (stretching, bending, torsion), offering a more precise understanding of the nature of the vibrations. For this compound, a PED analysis would be crucial to resolve the contributions of different functional groups to the observed spectral bands, especially in the fingerprint region where many vibrations overlap. Such an analysis, typically performed alongside DFT calculations, would confirm the assignments listed in the tables above and provide a deeper insight into the molecule's vibrational dynamics. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
¹H and ¹³C NMR Chemical Shift Correlations
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing nature of the nitro and chloro groups, and the electron-donating nature of the thiol group, will significantly influence the chemical shifts of the aromatic protons and carbons.
¹H NMR: The three aromatic protons will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded (highest chemical shift), while the proton ortho to the thiol group would be the most shielded. The thiol proton (S-H) would likely appear as a broad singlet at a lower chemical shift.
¹³C NMR: The six carbon atoms of the benzene ring will also show distinct signals. The carbon atom attached to the nitro group will be significantly deshielded, appearing at a high chemical shift. Conversely, the carbon attached to the thiol group will be more shielded. The carbon bearing the chlorine atom will also exhibit a downfield shift.
The predicted chemical shifts are summarized in the tables below, based on the analysis of similar compounds. chemicalbook.comaskfilo.comchemicalbook.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H (ortho to NO₂) | ~8.2 | d |
| H (para to NO₂) | ~7.6 | dd |
| H (ortho to SH) | ~7.4 | d |
| SH | ~3.5-4.5 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-NO₂ | ~150 |
| C-Cl | ~135 |
| C-SH | ~130 |
| C-H (ortho to NO₂) | ~125 |
| C-H (para to NO₂) | ~128 |
| C-H (ortho to SH) | ~118 |
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons on the benzene ring, helping to confirm their relative positions.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the benzene ring and the nitro group. The presence of the thiol and chloro substituents will cause shifts in the absorption maxima compared to nitrobenzene (B124822).
The spectrum is anticipated to show two main absorption bands:
A strong band around 250-270 nm, attributed to a π → π* transition within the aromatic system, significantly influenced by the nitro group. uni-muenchen.deresearchgate.net
A weaker band at longer wavelengths, possibly extending into the visible region (around 330-350 nm), corresponding to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group. uni-muenchen.de
The solvent used for the measurement can influence the position of these bands (solvatochromism). uni-muenchen.de
Table 5: Predicted UV-Vis Absorption Data for this compound
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~260 | High | π → π |
| ~340 | Low | n → π |
Electronic Transitions and Chromophoric Analysis
The electronic absorption spectrum of this compound is primarily determined by the chromophoric groups attached to the benzene ring. The benzene molecule itself exhibits strong absorption in the far-ultraviolet region, which is significantly altered by the presence of substituents. In the case of this compound, the key chromophores are the nitro group (-NO₂), the chloro group (-Cl), and the thiol group (-SH). These substituents modify the electronic structure of the benzene ring, leading to characteristic absorption bands in the UV-Visible region.
The nitro group is a strong auxochrome and a powerful chromophore, which significantly influences the electronic spectrum of aromatic compounds. It is an electron-withdrawing group and its presence typically causes a bathochromic (red) shift of the absorption bands of benzene. The spectrum of nitrobenzene, for instance, shows a strong absorption band around 260 nm. questjournals.org This band is attributed to π → π* transitions within the benzene ring, perturbed by the nitro group. A weaker, longer-wavelength absorption, often submerged by the stronger π → π* band, can be attributed to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group.
The chloro and thiol groups also act as auxochromes. The chlorine atom, being an electron-withdrawing group through induction but an electron-donating group through resonance, typically causes a slight bathochromic shift. The thiol group is also an auxochrome that can cause a red shift of the benzene absorption bands.
Detailed research findings on the electronic transitions of this compound are scarce in publicly available literature. However, computational studies on closely related molecules, such as 4-chloro-2-nitrobenzenethiol, provide valuable insights. A theoretical study on 4-chloro-2-nitrobenzenethiol using Time-Dependent Density Functional Theory (TD-DFT) predicted its UV-Vis absorption spectrum. psu.edu By analogy, we can infer the likely electronic transitions for the 4-chloro-3-nitro isomer. These transitions are expected to be primarily of the π → π* and n → π* character. The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the sulfur atom of the thiol group) to a π* antibonding orbital.
The electronic absorption spectra of various nitroaromatic compounds have been studied, and it is known that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents on the benzene ring. researchgate.net For example, the UV-Vis spectrum of nitrobenzene in the gas phase shows absorption bands that are influenced by solvent polarity in solution. uv-vis-spectral-atlas-mainz.org The presence of multiple substituents, as in this compound, leads to a more complex spectrum due to the combined electronic effects.
To provide a comparative context, the table below presents experimental and theoretical UV-Vis absorption data for related compounds. This data helps in estimating the expected absorption regions for this compound.
| Compound | λmax (nm) | Molar Absorptivity (ε) / Oscillator Strength (f) | Solvent/Method | Reference |
|---|---|---|---|---|
| Nitrobenzene | 260 | - | Ethanol | questjournals.org |
| 3-Chloronitrobenzene | - | - | - | nih.gov |
| 4-Chloronitrobenzene | - | - | - | nih.gov |
| 4-Chloro-2-nitrobenzenethiol | - | - | Computational (TD-DFT) | psu.edu |
| 4-Nitrophenylisocyanate | 295 | - | Computational (TD-DFT) | nanobioletters.com |
The chromophoric analysis suggests that the main absorption features of this compound will be dominated by the π → π* transitions of the nitrobenzene core, which are likely to be red-shifted due to the cumulative effect of the chloro and thiol substituents. The n → π* transitions are also expected to be present but may be less intense and could be observed as shoulders on the main absorption bands. The exact position and intensity of these bands would require experimental measurement or specific theoretical calculations for this compound.
Despite a comprehensive search for crystallographic and supramolecular studies of this compound, no specific single-crystal X-ray diffraction data or related research dedicated to this compound could be located in the available scientific literature.
The inquiry for detailed information regarding the molecular conformation, crystal system, packing architectures, potential polymorphism, and intermolecular interactions of this compound did not yield any published crystallographic reports. Consequently, an article focusing solely on the crystallographic and supramolecular characteristics of this specific compound cannot be generated at this time due to the absence of foundational experimental data.
Further research, including the synthesis and crystallographic analysis of this compound, would be required to provide the information necessary to fulfill the requested article outline.
Crystallographic and Supramolecular Studies of 4 Chloro 3 Nitrobenzenethiol
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks
A detailed crystallographic study would provide precise measurements of the geometry of these interactions, including bond lengths and angles. This data would be instrumental in understanding the strength and directionality of the hydrogen bonds.
Interactive Data Table: Predicted Hydrogen Bond Parameters
| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
| S-H | O (Nitro) | 2.2 - 2.8 | 150 - 180 |
| S-H | Cl | 2.8 - 3.2 | 140 - 170 |
| C-H | O (Nitro) | 2.3 - 2.9 | 120 - 160 |
| C-H | Cl | 2.7 - 3.1 | 130 - 170 |
Note: The data in this table is predictive and based on typical values observed in similar structures. Actual experimental values for 4-chloro-3-nitrobenzenethiol would require dedicated crystallographic analysis.
Chalcogen Bonds and Other Non-Covalent Interactions
Beyond classical hydrogen bonding, the crystal structure of this compound would likely be influenced by other significant non-covalent interactions. The presence of a sulfur atom (a chalcogen) suggests the possibility of chalcogen bonding. In such interactions, the electrophilic region of the sulfur atom interacts with a nucleophilic region of a neighboring molecule, such as the nitro group or the chlorine atom.
Furthermore, the aromatic ring system allows for the formation of π-π stacking interactions, where the electron-rich π-systems of adjacent benzene (B151609) rings align. Halogen bonds, involving the chlorine atom, could also contribute to the stability of the crystal lattice. A comprehensive analysis would involve the geometric characterization of these interactions to determine their role in the supramolecular assembly.
Hirshfeld Surface Analysis and Fingerprint Plots
To quantitatively analyze the intermolecular interactions within the crystal structure of this compound, Hirshfeld surface analysis would be a powerful tool. This method allows for the visualization of intermolecular contacts and provides a "fingerprint plot" that summarizes the nature and prevalence of these interactions.
Without experimental crystallographic data for this compound, a specific Hirshfeld surface analysis and the generation of its unique fingerprint plot are not possible.
Theoretical and Quantum Chemical Investigations of 4 Chloro 3 Nitrobenzenethiol
Ab Initio and Post-Hartree-Fock Methods
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. It provides insights into the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals, which corresponds to stabilizing donor-acceptor interactions. The stabilization energy, E(2), associated with these interactions is a key indicator of their significance.
Illustrative Findings from Related Compounds:
In studies of related nitroaromatic compounds, NBO analysis reveals significant delocalization effects. For instance, in substituted nitrobenzenes, strong intramolecular hyperconjugative interactions are often observed between the lone pairs of oxygen atoms in the nitro group and the antibonding orbitals of the benzene (B151609) ring. Similarly, the lone pairs of the chlorine and sulfur atoms would be expected to interact with the π* orbitals of the C=C bonds in the ring.
A hypothetical NBO analysis for 4-Chloro-3-nitrobenzenethiol would likely quantify the following key interactions:
π → π *: Interactions involving the π-electrons of the benzene ring, indicating electron delocalization within the aromatic system.
n → π : Interactions between the lone pairs (n) of the oxygen atoms (from the nitro group), the sulfur atom (from the thiol group), and the chlorine atom with the antibonding π orbitals of the benzene ring. These are crucial for understanding the substituent effects on the ring's electron density.
n → σ : Interactions involving lone pairs and antibonding sigma (σ) orbitals, which can influence bond strengths and molecular conformation.
The stabilization energies (E(2)) for these interactions provide a quantitative measure of their importance. Higher E(2) values signify stronger electronic interactions and greater stabilization of the molecule.
Table 1: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Note: This table is illustrative, based on typical findings for similar molecules. Specific values would require dedicated DFT calculations.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | ~15-25 | Intramolecular charge transfer (ring delocalization) |
| n(O) in NO₂ | π(C-N) | ~30-50 | Resonance stabilization from nitro group |
| n(Cl) | σ(C-C) | ~1-5 | Hyperconjugation from chloro substituent |
| n(S) in SH | σ(C-C) | ~2-8 | Hyperconjugation from thiol substituent |
Non-Linear Optical (NLO) Properties and Hyperpolarizability Computations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency modulation and optical data storage. Organic molecules, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. The key parameter for quantifying the second-order NLO response of a molecule is the first hyperpolarizability (β).
Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for predicting the NLO properties of molecules. For a molecule like this compound, the combination of the electron-donating thiol group and the electron-withdrawing nitro and chloro groups on the benzene ring creates a "push-pull" system. This intramolecular charge transfer is a primary requirement for a high hyperpolarizability value.
The total static first hyperpolarizability (β₀) is a tensor quantity, and its magnitude is typically calculated using the following equation:
β₀ = (βₓ² + βᵧ² + βz²)¹ᐟ²
where βₓ, βᵧ, and βz are the components of the hyperpolarizability tensor.
Illustrative Findings from Related Compounds:
Studies on substituted nitrobenzenes and other nitroaromatics consistently show that the presence of both electron-donating and electron-withdrawing groups enhances the NLO response. For instance, research on similar derivatives has shown first hyperpolarizability values that are many times greater than that of the standard NLO material, urea.
Table 2: Comparison of Calculated First Hyperpolarizability (β₀) of Related Nitroaromatic Compounds (Note: These values are taken from different studies and computational levels for illustrative comparison.)
| Compound | Computational Method | β₀ (x 10⁻³⁰ esu) | Reference |
| Urea (Reference) | HF/6-31G | 0.37 | |
| m-Nitroaniline | DFT/B3LYP | 1.69 | |
| 1,2,3-trichloro-4-nitrobenzene | B3LYP/6-311++G(d,p) | 3.51 | |
| 4-chloro-3,5-dinitrobenzoic acid | B3LYP/6-311++G(d,p) | ~5.9 (16x Urea) |
Based on its structure, this compound is expected to possess a significant NLO response due to the charge transfer from the thiol group and benzene ring (donor) to the nitro group (acceptor).
Solvent Effects on Electronic and Structural Parameters (e.g., Continuum Solvation Models)
The electronic and structural properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and its conductor-like variant (CPCM), are widely used to simulate these solvent effects in quantum chemical calculations. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.
For a polar molecule like this compound, moving from a non-polar solvent to a polar solvent is expected to induce several changes:
Structural Parameters: Bond lengths and angles may be altered as the molecule adapts to the solvent environment.
Dipole Moment: The dipole moment is generally expected to increase in polar solvents due to the stabilization of charge separation.
Electronic Spectra: The energies of electronic transitions, such as the HOMO-LUMO gap, can shift, leading to solvatochromism (a change in color or UV-Vis absorption spectrum).
Illustrative Findings from Related Compounds:
Studies on para-halo-nitrobenzenes have shown that the dipole moment decreases when a hydrogen atom is substituted with a halogen, and this effect is modulated by the solvent. In another study on p-nitroaniline, resonance Raman analyses in various solvents demonstrated that both solvent and vibrational reorganization energies change with solvent polarity.
Table 3: Illustrative Solvent Effects on the Dipole Moment (µ) and HOMO-LUMO Energy Gap (E_gap) for a Generic Chloronitrobenzene Derivative (Note: This table is a qualitative illustration of expected trends. Absolute values are hypothetical.)
| Solvent | Dielectric Constant (ε) | Dipole Moment (µ, Debye) | Energy Gap (E_gap, eV) |
| Gas Phase | 1.0 | Lower | Higher |
| Toluene | 2.38 | ↓ | ↓ |
| Acetone | 20.7 | ↓ | ↓ |
| Ethanol | 24.55 | ↓ | ↓ |
Generally, as solvent polarity increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tends to decrease. This reduction indicates that the molecule becomes more polarizable and reactive in a polar environment.
Global Chemical Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)
Global chemical reactivity descriptors are fundamental concepts in conceptual DFT that help predict the reactivity and stability of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals, HOMO (E_HOMO) and LUMO (E_LUMO).
The key descriptors include:
Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
Global Softness (S): The reciprocal of hardness (S = 1 / η).
Illustrative Findings from Related Compounds:
In a study of (E)-N-(4-nitrobenzylidene)-3-chlorobenzenamine, the HOMO-LUMO gap was found to be relatively small, indicating high chemical reactivity and increased polarizability. The calculated reactivity descriptors help in understanding the relationship between molecular structure and reactivity.
Table 4: Hypothetical Global Reactivity Descriptors for this compound in Gas Phase (Note: This table is illustrative, based on typical values for nitroaromatic compounds calculated via DFT.)
| Parameter | Formula | Expected Value |
| E_HOMO | - | ~ -7.0 eV |
| E_LUMO | - | ~ -3.0 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 eV |
| Ionization Potential (I) | -E_HOMO | ~ 7.0 eV |
| Electron Affinity (A) | -E_LUMO | ~ 3.0 eV |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -5.0 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.0 eV |
| Global Softness (S) | 1 / η | ~ 0.5 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | ~ 6.25 eV |
A smaller energy gap (ΔE) and lower hardness (η) would suggest that this compound is a relatively reactive molecule, which is consistent with the presence of multiple reactive functional groups.
Electrochemical Behavior of 4 Chloro 3 Nitrobenzenethiol
Influence of Solution Parameters on Electrochemical Responses
Further research is required to elucidate the electrochemical properties of 4-Chloro-3-nitrobenzenethiol.
Photochemical Properties of 4 Chloro 3 Nitrobenzenethiol
Photo-Induced Transformations of Aromatic Halides
The carbon-chlorine (C-Cl) bond in aromatic halides is known to be susceptible to cleavage upon photoexcitation. This process, known as photodissociation, can proceed through different mechanisms depending on the solvent and the nature of the excited state involved.
Upon absorption of UV light, an aryl halide can be promoted to an excited singlet state, which may then undergo intersystem crossing to a triplet state. The cleavage of the C-Cl bond can occur from either of these excited states, typically leading to the formation of an aryl radical and a chlorine radical. This homolytic cleavage is a common pathway in non-polar solvents.
In the presence of hydrogen-donating solvents, such as alcohols, the primary photochemical event of C-Cl bond scission can be followed by hydrogen abstraction by the resulting aryl radical to yield a dehalogenated product. For instance, the photochemistry of 4-chlorophenol (B41353) and 4-chloroanisole (B146269) in solvents like methanol (B129727) has been shown to proceed via a heterolytic pathway, leading to reductive dehalogenation. acs.org In some cases, catalyst-free photochemical dehalogenation of aryl halides can occur through a radical chain reaction mechanism in the presence of a base and a hydrogen donor. acs.org
For 4-chloro-3-nitrobenzenethiol, it is plausible that irradiation with UV light could induce the cleavage of the C-Cl bond. The subsequent fate of the resulting aryl radical would be influenced by the reaction medium. In the presence of a suitable hydrogen donor, the formation of 3-nitrobenzenethiol (B3052051) could be anticipated.
| Reaction Type | Proposed Transformation for this compound | Potential Product | Citation |
| Homolytic Cleavage | Photodissociation of the C-Cl bond | 4-thiol-2-nitrophenyl radical and chlorine radical | acs.org |
| Reductive Dehalogenation | C-Cl bond cleavage followed by hydrogen abstraction | 3-Nitrobenzenethiol | acs.orgacs.org |
Photoreactivity of the Nitro Group
The nitro group is a well-known photoactive functionality in aromatic compounds, and its excited-state chemistry is diverse. nih.govkaust.edu.sa Nitroaromatic compounds can undergo several photochemical reactions, including hydrogen abstraction, rearrangement, and dissociation. tandfonline.comresearchgate.net
Upon photoexcitation, nitroaromatics typically form an excited triplet state with a biradical character (n,π*), where one of the oxygen atoms of the nitro group can abstract a hydrogen atom. tandfonline.com This can be an intermolecular process, abstracting a hydrogen from a solvent molecule, or an intramolecular process if a hydrogen atom is available on a side chain. For this compound, the thiol group (-SH) provides a proximate and relatively weak S-H bond, making intramolecular hydrogen abstraction a feasible pathway. This could lead to the formation of a transient intermediate that could undergo further reactions.
Another significant photochemical reaction of some nitroaromatic compounds is the release of nitric oxide (NO). acs.org This process is often initiated from the excited triplet state and involves rearrangement to a nitrite (B80452) intermediate, which then cleaves to release NO and form an aryloxy radical. The direct photolysis of nitrobenzene (B124822) in aqueous solution has been suggested to proceed mainly through a nitro-nitrite intramolecular rearrangement, leading to the formation of various phenolic compounds and the release of nitrite and nitrate (B79036) ions. nih.gov For this compound, a similar pathway could potentially lead to the formation of a 4-chloro-3-mercaptophenoxyl radical and nitric oxide.
Furthermore, the photo-excited nitrobenzene biradical has been shown to abstract a hydrogen atom from alkyl thiols, initiating a reaction cascade that can lead to the formation of sulfonamides. tandfonline.com While this is an intermolecular reaction, it highlights the reactivity of the excited nitro group towards thiol moieties.
| Reaction Type | Proposed Pathway for this compound | Potential Intermediates/Products | Citation |
| Intramolecular H-Abstraction | Abstraction of the thiol hydrogen by the excited nitro group | Thioquinone-like intermediate | tandfonline.com |
| NO Release | Rearrangement to a nitrite followed by C-N bond cleavage | 4-chloro-3-mercaptophenoxyl radical and nitric oxide | acs.orgnih.gov |
| Intermolecular H-Abstraction | Abstraction of hydrogen from a solvent molecule | Radical species leading to reduction products (e.g., amino group) | tandfonline.com |
Structure Reactivity Relationships and Analogues of 4 Chloro 3 Nitrobenzenethiol
Systematic Studies of Related Chloro-nitro-Aromatic Compounds
Systematic studies of chloro-nitro-aromatic compounds provide a framework for understanding the individual and combined effects of the chloro and nitro substituents on the benzene (B151609) ring. The electronic properties of these substituents are of primary importance. The nitro group is a strong electron-withdrawing group, both by induction and resonance, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. Conversely, the chloro group is deactivating by induction but is an ortho-, para-director in electrophilic substitution reactions due to its ability to donate a lone pair of electrons through resonance.
In the context of 4-Chloro-3-nitrobenzenethiol, the positions of the substituents are critical. The nitro group at position 3 and the chloro group at position 4 create a specific electronic environment. Studies on related isomers, such as 2-chloronitrobenzene and 4-chloronitrobenzene, have shown that the relative positions of the nitro and chloro groups significantly influence the molecule's reactivity and physical properties. For instance, the nitration of chlorobenzene (B131634) primarily yields 2- and 4-nitrochlorobenzene, with the 3-isomer being a minor product, highlighting the directing effects of the chlorine atom.
Table 1: Comparison of Related Chloro-nitro-Aromatic Compounds
| Compound Name | Structure | Key Features |
| 2-Chloronitrobenzene | Nitro and chloro groups are ortho to each other, leading to potential steric hindrance and intramolecular interactions. | |
| 3-Chloronitrobenzene | Nitro and chloro groups are meta to each other; their electronic effects are less directly conjugated. | |
| 4-Chloronitrobenzene | Nitro and chloro groups are para to each other, allowing for strong resonance effects. | |
| 4-Chloro-3-nitroaniline (B51477) | The amino group is a strong activating group, which significantly alters the electronic properties of the ring compared to a thiol group. nih.gov | |
| 4-Chloro-3-nitrophenol | The hydroxyl group is also an activating group and its properties can be compared to the thiol group. prepchem.com |
Correlations between Structural Modifications and Chemical/Spectroscopic Properties
The chemical and spectroscopic properties of this compound are directly correlated with its molecular structure. Modifications to this structure, such as changing the position of the substituents or replacing them with other functional groups, lead to predictable changes in its reactivity and spectra.
Chemical Properties:
The reactivity of the thiol group is influenced by the electron-withdrawing nature of the nitro and chloro groups. These groups increase the acidity of the thiol proton, making this compound a stronger acid than thiophenol. The electron-deficient nature of the aromatic ring also makes it susceptible to nucleophilic aromatic substitution, although the chlorine atom is not in an activated position (ortho or para to the nitro group).
Spectroscopic Properties:
The spectroscopic properties of aromatic compounds are highly sensitive to the nature and position of substituents.
NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear as a complex splitting pattern in the downfield region. The electron-withdrawing nitro and chloro groups will deshield the aromatic protons, causing them to resonate at a higher chemical shift compared to benzene. The chemical shifts of the protons can be predicted by considering the additive effects of the three substituents. In the ¹³C NMR spectrum, the carbon atom attached to the electron-withdrawing nitro group will be significantly deshielded, while the carbon attached to the thiol group will be shielded.
IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. The S-H stretching vibration is expected to appear as a weak band around 2550-2600 cm⁻¹. The C-S stretching vibration will be observed in the fingerprint region. The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-Cl stretching vibration will appear as a strong band in the region of 1000-1100 cm⁻¹.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the nitro and thiol groups, which can participate in conjugation with the benzene ring, will likely cause a red shift (bathochromic shift) of the absorption maxima compared to chlorobenzene.
Table 2: Expected Spectroscopic Data for this compound and Related Analogues
| Compound | ¹H NMR (Aromatic Region, ppm) | ¹³C NMR (Aromatic Region, ppm) | IR (NO₂ stretch, cm⁻¹) |
| 4-Chloronitrobenzene | 7.5-8.2 | 125-150 | ~1520 (asym), ~1350 (sym) |
| 4-Chloro-3-nitrobenzoic acid | 7.8-8.5 | 125-150, ~165 (C=O) | ~1530 (asym), ~1350 (sym) |
| 4-Chloro-3-nitroaniline | 6.8-7.8 | 115-150 | ~1500 (asym), ~1330 (sym) |
| This compound (Predicted) | 7.2-8.0 | 120-155 | ~1525 (asym), ~1350 (sym) |
Computational Prediction of Structure-Property Relationships
Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for predicting the structure-property relationships of molecules like this compound. icm.edu.plnih.gov These methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, complementing experimental data.
Electronic Properties:
DFT calculations can be used to determine the distribution of electron density in the molecule, highlighting the electrophilic and nucleophilic sites. The calculated molecular electrostatic potential (MEP) map can visually represent the regions of positive and negative charge, providing a guide to the molecule's reactivity. For this compound, the MEP would likely show a region of high positive potential around the nitro group and the aromatic protons, and a region of negative potential around the thiol group.
Reactivity Descriptors:
Spectroscopic Predictions:
Computational methods can also be used to predict the spectroscopic properties of this compound with a reasonable degree of accuracy.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can aid in the assignment of experimental spectra and can be used to study the effects of conformational changes on the NMR parameters.
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can be compared with the experimental spectrum to confirm the structure of the molecule and to aid in the assignment of the vibrational modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, providing information about the wavelengths and intensities of the absorption bands in the UV-Vis spectrum.
Table 3: Computationally Predicted Properties of Substituted Nitrobenzenes
| Property | 4-Chloronitrobenzene | 4-Nitroaniline | 4-Nitrophenol |
| HOMO Energy (eV) | Lowered by NO₂ and Cl | Raised by NH₂, lowered by NO₂ | Raised by OH, lowered by NO₂ |
| LUMO Energy (eV) | Lowered by NO₂ and Cl | Lowered by NO₂ | Lowered by NO₂ |
| HOMO-LUMO Gap (eV) | Relatively large | Smaller due to NH₂ donation | Intermediate |
| Dipole Moment (Debye) | Significant | Larger due to charge separation | Significant |
These computational approaches, when benchmarked against experimental data for related compounds, can provide reliable predictions for the properties of this compound, even in the absence of extensive experimental characterization. icm.edu.pl This predictive power is invaluable for designing new molecules with desired properties and for understanding the behavior of existing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
